molecular formula C6H11ClN2O2 B8122426 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride

8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride

Cat. No.: B8122426
M. Wt: 178.62 g/mol
InChI Key: CLOCXGSKSYGXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride is a chemical compound with the molecular formula C₆H₁₁ClN₂O₂ and a molecular weight of 178.62 g/mol It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The exact details of the synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride can be compared with other similar spirocyclic compounds, such as:

  • 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride
  • 2-Oxa-7-azaspiro[3.5]nonane oxalate

These compounds share similar structural features but may differ in their chemical properties and applications.

Properties

IUPAC Name

8-oxa-2,5-diazaspiro[3.5]nonan-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c9-5-1-10-4-6(8-5)2-7-3-6;/h7H,1-4H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOCXGSKSYGXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2(CNC2)CO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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